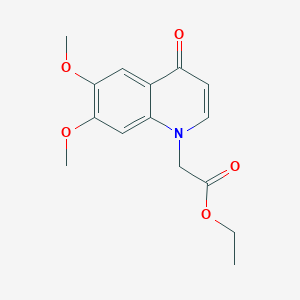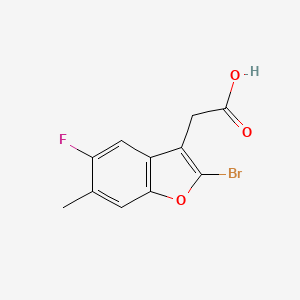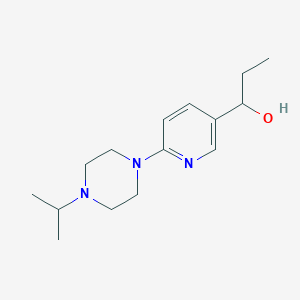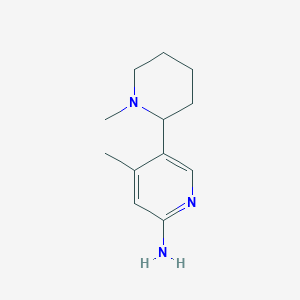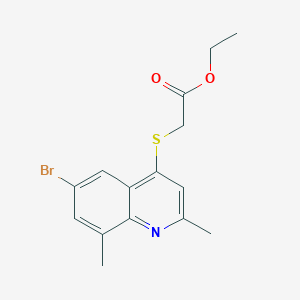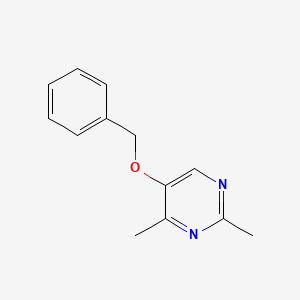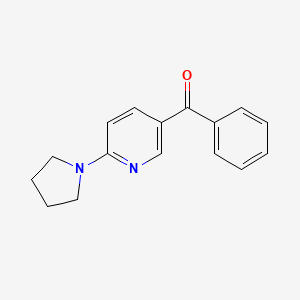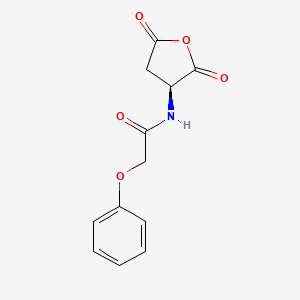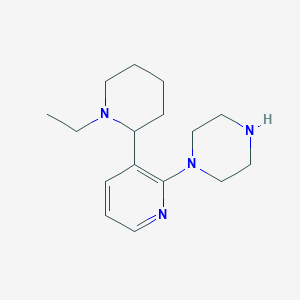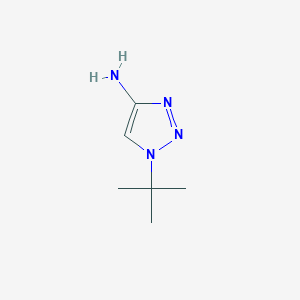
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The tert-butyl group attached to the triazole ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine can be synthesized through various methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper catalyst and proceeds under mild conditions to yield the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These methods often employ tert-butyl azide and propargylamine as starting materials, with copper(I) bromide as the catalyst.
化学反应分析
Types of Reactions
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
科学研究应用
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole: Lacks the tert-butyl group, making it less lipophilic and stable.
1-(tert-Butyl)-1H-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to distinct chemical properties.
tert-Butyl-substituted indoles: Share the tert-butyl group but have a different core structure, resulting in different biological activities.
Uniqueness
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug development and material science.
属性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC 名称 |
1-tert-butyltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-6(2,3)10-4-5(7)8-9-10/h4H,7H2,1-3H3 |
InChI 键 |
KNTUATHZJKDFSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C=C(N=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


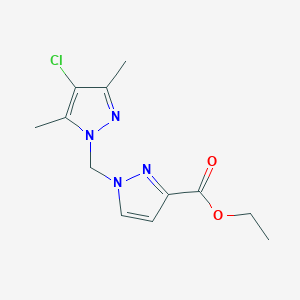
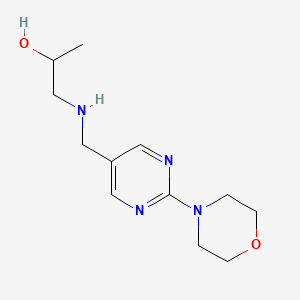
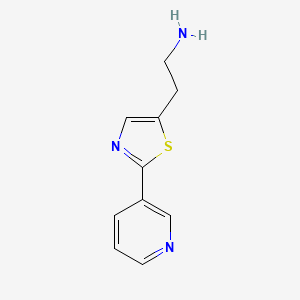
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
